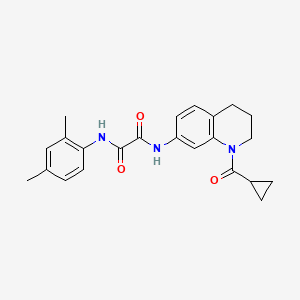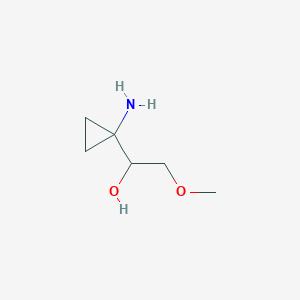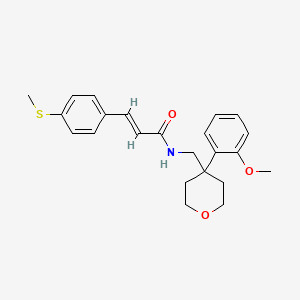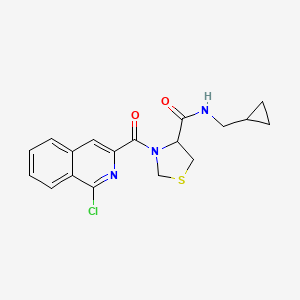![molecular formula C21H22N2O2 B2777554 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-29-5](/img/structure/B2777554.png)
3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(3-methylbutoxy)benzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and anticancer activities.
Medicine: Potential use in the development of new therapeutic agents due to its bioactive properties.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(butoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 3-methylbutoxy group, which can influence its physical and chemical properties, as well as its biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16(2)12-13-25-20-10-8-17(9-11-20)21-18(15-24)14-23(22-21)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDQLGSRYSABBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2777474.png)


![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)

![3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea](/img/structure/B2777482.png)
![2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2777486.png)
![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)
![3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B2777490.png)
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2777491.png)
![3-{8-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2777493.png)

